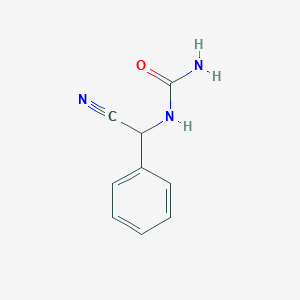
1-(Cyano(phenyl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyano(phenyl)methyl)urea is a derivative of urea, a compound widely known for its diverse applications in various fields such as agriculture, medicine, and chemical industries. This specific derivative is characterized by the presence of a cyanophenylmethyl group attached to the nitrogen atom of the urea molecule. The compound’s unique structure imparts distinct chemical and physical properties, making it valuable for specific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including 1-(Cyano(phenyl)methyl)urea, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of a primary amine with phosgene generates the desired isocyanate, which subsequently reacts with ammonia to form the N-substituted urea . Another method involves the use of potassium isocyanate in water, where the nucleophilic addition of amines occurs without the need for organic co-solvents .
Industrial Production Methods
Industrial production of N-substituted ureas often focuses on resource-efficient and environmentally friendly processes. One such method involves the use of phosgene substitutes like S,S-dimethyl dithiocarbonate (DMDTC) to yield N-alkylureas and N,N’-dialkylureas in water . This approach minimizes the environmental impact and enhances the safety of the production process.
化学反应分析
Types of Reactions
1-(Cyano(phenyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The cyanophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include various substituted ureas, oxidized derivatives, and reduced forms of the compound. These products have distinct properties and applications in different fields.
科学研究应用
1-(Cyano(phenyl)methyl)urea has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing other complex molecules. It is used in the development of new materials and catalysts.
Biology: In biological research, the compound is used to study enzyme interactions and protein folding mechanisms.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 1-(Cyano(phenyl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular processes, such as protein synthesis and metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds to 1-(Cyano(phenyl)methyl)urea include other N-substituted ureas and thioureas. These compounds share a similar core structure but differ in the substituents attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of the cyanophenylmethyl group, which imparts distinct chemical properties. This uniqueness makes it suitable for specific applications where other N-substituted ureas may not be as effective .
Conclusion
This compound is a versatile compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and properties make it valuable for various scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in different fields.
属性
CAS 编号 |
88169-89-5 |
|---|---|
分子式 |
C9H9N3O |
分子量 |
175.19 g/mol |
IUPAC 名称 |
[cyano(phenyl)methyl]urea |
InChI |
InChI=1S/C9H9N3O/c10-6-8(12-9(11)13)7-4-2-1-3-5-7/h1-5,8H,(H3,11,12,13) |
InChI 键 |
KJVSTGRMABKZSS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#N)NC(=O)N |
规范 SMILES |
C1=CC=C(C=C1)C(C#N)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















